molecular formula C14H11NO4 B12997510 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid

5-(2-(Methoxycarbonyl)phenyl)nicotinic acid

Cat. No.: B12997510
M. Wt: 257.24 g/mol
InChI Key: PWQZWQQVACIMHM-UHFFFAOYSA-N
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Description

5-(2-(Methoxycarbonyl)phenyl)nicotinic acid: is an organic compound with the molecular formula C14H11NO4 . It is a derivative of nicotinic acid, featuring a methoxycarbonyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzoic acid and methyl nicotinate.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 2-bromobenzoic acid and methyl nicotinate in the presence of a palladium catalyst and a base.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is a well-established method in organic synthesis and can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid is not well-documented. based on its structural similarity to nicotinic acid, it is likely to interact with similar molecular targets. Nicotinic acid is known to affect lipid metabolism by inhibiting diacylglycerol acyltransferase-2 (DGAT2) in the liver, leading to reduced triglyceride synthesis and increased high-density lipoprotein (HDL) levels . The compound may exert its effects through similar pathways, influencing lipid metabolism and other biological processes.

Comparison with Similar Compounds

Uniqueness: 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid is unique due to the presence of both a methoxycarbonyl group and a nicotinic acid moiety.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

5-(2-methoxycarbonylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO4/c1-19-14(18)12-5-3-2-4-11(12)9-6-10(13(16)17)8-15-7-9/h2-8H,1H3,(H,16,17)

InChI Key

PWQZWQQVACIMHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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